molecular formula C9H10O2S B3050289 4-Methyl-2-(methylsulfanyl)benzoic acid CAS No. 24852-73-1

4-Methyl-2-(methylsulfanyl)benzoic acid

Cat. No. B3050289
CAS RN: 24852-73-1
M. Wt: 182.24
InChI Key: OILGTXWBDXWBIK-UHFFFAOYSA-N
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Description

“4-Methyl-2-(methylsulfanyl)benzoic acid” is a chemical compound with the molecular formula C9H10O2S . It has a molecular weight of 182.24 .


Synthesis Analysis

The synthesis of “4-Methyl-2-(methylsulfanyl)benzoic acid” has been reported in the literature . The synthesis starts from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . Two alternative approaches have been developed, yielding total yields of 17% and 37%, respectively . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented .


Molecular Structure Analysis

The InChI code for “4-Methyl-2-(methylsulfanyl)benzoic acid” is 1S/C9H10O2S/c1-6-3-4-7 (9 (10)11)8 (5-6)12-2/h3-5H,1-2H3, (H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Methyl-2-(methylsulfanyl)benzoic acid” is a solid at room temperature . It has a melting point of 182-183°C .

Scientific Research Applications

Cardiotonic Drug Synthesis

4-Methyl-2-(methylsulfanyl)benzoic acid: serves as an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole . These drugs play a crucial role in managing heart conditions by enhancing cardiac contractility and improving blood flow.

Soil Microbial Community Modulation

Recent research has explored the impact of benzoic acid (BA) and 2,2’-methylenebis(6-tert-butyl-4-methylphenol) (ME) on soil microbial communities. These compounds can influence the composition and structure of soil microbes, potentially affecting tobacco metabolites and, consequently, tobacco leaf growth and quality .

Cytotoxicity Studies

In vitro cytotoxicity evaluations have been conducted using synthesized derivatives of 4-Methyl-2-(methylsulfanyl)benzoic acid . These derivatives were tested against the A549 human lung cancer cell line, providing insights into their potential as anticancer agents .

Organic Synthesis and Medicinal Chemistry

Researchers have employed 4-Methyl-2-(methylsulfanyl)benzoic acid in organic synthesis and medicinal chemistry. Its unique structure makes it valuable for designing novel compounds with specific biological activities .

Labeling Studies

The compound has been labeled with isotopes (e.g., tritium) for use in labeling studies. These studies help trace metabolic pathways and understand drug distribution within biological systems .

Pharmacological Investigations

While not extensively studied, 4-Methyl-2-(methylsulfanyl)benzoic acid may hold promise in pharmacological research. Its interactions with receptors, enzymes, or other biological targets warrant further exploration .

Safety and Hazards

The safety information for “4-Methyl-2-(methylsulfanyl)benzoic acid” indicates that it may cause skin irritation and serious eye damage . It is also harmful if inhaled, causing damage to organs (specifically the lungs) through prolonged or repeated exposure . It is harmful to aquatic life . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Relevant Papers The relevant papers for “4-Methyl-2-(methylsulfanyl)benzoic acid” include a study on the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, which is an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole .

properties

IUPAC Name

4-methyl-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILGTXWBDXWBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709368
Record name 4-Methyl-2-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24852-73-1
Record name 4-Methyl-2-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(methylsulfanyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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